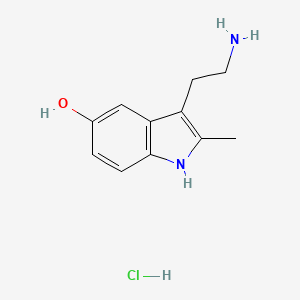

2-Methyl-5-hydroxytryptamine hydrochloride

Übersicht

Beschreibung

2-Methyl-5-Hydroxytryptaminhydrochlorid ist eine synthetische Verbindung, die als Agonist der 5-HT3- und 5-HT6-Rezeptoren wirkt. Es ist eng verwandt mit Serotonin, einem Neurotransmitter, der eine entscheidende Rolle bei der Stimmungsregulation, der Kognition und verschiedenen physiologischen Prozessen spielt . Die Verbindung wird häufig in der wissenschaftlichen Forschung eingesetzt, um die Funktionen und Mechanismen von Serotoninrezeptoren zu untersuchen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-5-Hydroxytryptaminhydrochlorid umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 2-Methylindol.

Hydroxylierung: Das 2-Methylindol wird an der 5-Position hydroxyliert, um 2-Methyl-5-Hydroxyindol zu bilden.

Aminierung: Die hydroxylierte Verbindung wird aminiert, um die Aminoethylgruppe einzuführen, was zu 2-Methyl-5-Hydroxytryptamin führt.

Hydrochloridbildung: Schließlich wird die Verbindung durch Reaktion mit Salzsäure in ihre Hydrochloridsalzform umgewandelt

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 2-Methyl-5-Hydroxytryptaminhydrochlorid umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Katalysatoren: Verwendung spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Temperaturkontrolle: Einhaltung präziser Temperaturbedingungen, um Nebenreaktionen zu vermeiden.

Reinigung: Einsatz von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts

Analyse Chemischer Reaktionen

Key Reaction:

Solubility and Stability

The compound exhibits moderate aqueous solubility (<22.67 mg/mL in water) and stability under standard laboratory storage conditions (room temperature) . Its stability profile suggests resistance to hydrolysis under neutral pH, though thermal decomposition pathways remain uncharacterized in literature.

Table 1: Solubility and Storage Conditions

| Property | Value | Source |

|---|---|---|

| Solubility in Water | <22.67 mg/mL | |

| Storage Temperature | Room temperature (RT) | |

| Purity (HPLC) | ≥98% |

Receptor Binding Kinetics

This compound acts as a full agonist at 5-HT₃ receptors (Kᵢ = 1,200 nM) and exhibits high affinity for 5-HT₆ receptors (Kᵢ = 46 nM) . Its binding involves ionic interactions with receptor residues, though covalent modifications (e.g., Schiff base formation) are not reported.

Table 2: Receptor Binding Affinities

| Receptor | Kᵢ (nM) | Functional Activity | Source |

|---|---|---|---|

| 5-HT₃ | 1,200 | Agonist | |

| 5-HT₆ | 46 | Ligand |

Biochemical Interactions

In vitro studies demonstrate that 2-methyl-5-HT induces 5-HT₃ receptor-mediated ion currents in HEK 293T cells, with efficacy comparable to serotonin (5-HT) . Chronic exposure to 5-HT analogs like 2-methyl-5-HT leads to receptor desensitization via intracellular sequestration, a process independent of receptor endocytosis .

Key Observations:

-

Concentration-Dependent Activation : Maximal currents at 5 µM .

-

Desensitization Kinetics : Slower than serotonin (5-HT) in N1E-115 neuroblastoma cells .

In Vivo Pharmacokinetics

At 3 mg/kg (intraperitoneal administration), the compound crosses the blood-brain barrier, reducing immobility time in rodent models of depression . Metabolic pathways (e.g., hepatic oxidation or conjugation) remain unelucidated in available literature.

Hypothetical Degradation Pathways

Based on its functional groups:

-

Oxidation : The indole ring may undergo hydroxylation or ring-opening under oxidative conditions.

-

Hydrolysis : The ethylamine sidechain could hydrolyze in strongly acidic/basic environments.

-

Photodegradation : Potential sensitivity to UV light due to aromatic moieties.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-Hydroxytryptaminhydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit zur selektiven Aktivierung von Serotoninrezeptoren weit verbreitet eingesetzt. Zu seinen Anwendungen gehören:

Chemie: Untersuchung der Struktur-Wirkungs-Beziehungen von Serotoninrezeptoren.

Biologie: Untersuchung der Rolle von Serotonin in verschiedenen biologischen Prozessen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen bei Stimmungserkrankungen und anderen Erkrankungen.

Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika, die auf Serotoninrezeptoren abzielen

Wirkmechanismus

2-Methyl-5-Hydroxytryptaminhydrochlorid übt seine Wirkung aus, indem es an 5-HT3- und 5-HT6-Rezeptoren bindet und diese aktiviert. Diese Rezeptoren gehören zur Familie der Serotoninrezeptoren und sind an verschiedenen Signalwegen beteiligt. Nach der Bindung imitiert die Verbindung die Wirkung von Serotonin, was zur Aktivierung nachgeschalteter Signalwege führt, die Stimmung, Kognition und andere physiologische Funktionen regulieren .

Wirkmechanismus

2-Methyl-5-hydroxytryptamine hydrochloride exerts its effects by binding to and activating 5-HT3 and 5-HT6 receptors. These receptors are part of the serotonin receptor family and are involved in various signaling pathways. Upon binding, the compound mimics the action of serotonin, leading to the activation of downstream signaling cascades that regulate mood, cognition, and other physiological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Hydroxytryptamin (Serotonin): Der natürliche Neurotransmitter, den 2-Methyl-5-Hydroxytryptaminhydrochlorid imitiert.

5-Methoxytryptamin: Ein weiteres Tryptamin-Derivat mit ähnlicher Rezeptoraktivität.

α-Methyl-5-Hydroxytryptamin: Eine synthetische Verbindung mit ähnlichen Agonisten-Eigenschaften

Einzigartigkeit

2-Methyl-5-Hydroxytryptaminhydrochlorid ist aufgrund seiner selektiven Aktivierung von 5-HT3- und 5-HT6-Rezeptoren einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Rezeptorsubtypen macht. Seine strukturellen Modifikationen verleihen ihm auch im Vergleich zu anderen Tryptamin-Derivaten unterschiedliche pharmakologische Eigenschaften .

Biologische Aktivität

2-Methyl-5-hydroxytryptamine hydrochloride, also known as 2-Methylserotonin, is a tryptamine derivative closely related to serotonin (5-hydroxytryptamine, 5-HT). It exhibits significant biological activity primarily through its action as an agonist at serotonin receptors, particularly the 5-HT3 and 5-HT6 receptors. This article provides a detailed overview of the compound's biological activity, including its receptor interactions, effects on cellular signaling, and implications in various research contexts.

- IUPAC Name : this compound

- CAS Number : 845861-49-6

- Molecular Formula : C₁₁H₁₄N₂O·HCl

- Molecular Weight : 226.71 g/mol

Receptor Interactions

2-Methyl-5-hydroxytryptamine acts primarily as a full agonist at the 5-HT3 receptor and a potent ligand for the 5-HT6 receptor:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT3 | 1200 nM |

| 5-HT6 | 46 nM |

The compound's effective concentration ranges from 0.5 to 50 µM , with an IC50 value of approximately 3.1 ± 0.9 µM for the 5-HT3 receptor, indicating a moderate potency in activating these receptors .

Upon binding to the 5-HT3 receptor, which is a ligand-gated ion channel, 2-Methylserotonin induces inward ion currents in neuronal cells. Studies have shown that the currents elicited by this compound are approximately 19.9 ± 2.4% of those produced by serotonin itself, suggesting that while it mimics serotonin's action, it does so with reduced efficacy . The desensitization of the receptor following binding to 2-Methylserotonin occurs at a slower rate compared to serotonin, which may have implications for its pharmacological profile .

Neuroblastoma Cell Studies

In experiments involving N1E-115 neuroblastoma cells, treatment with varying concentrations of 2-Methylserotonin resulted in a dose-dependent increase in ion currents. This study highlights the compound's potential utility in neuropharmacological applications .

Gut Microbiota Interaction

Recent research has demonstrated that gut microbiota-produced tryptamines, including 2-Methylserotonin, can activate epithelial G-protein-coupled receptors (GPCRs), leading to increased colonic secretion. This finding suggests that compounds like 2-Methylserotonin may play a role in gut physiology and could be relevant in studies of gastrointestinal disorders .

Cancer Research Implications

In cancer research contexts, particularly concerning fibrosarcoma cells (HT1080), the compound's interactions with serotonin receptors may influence tumor growth and metastasis. The modulation of COX-2 expression and prostaglandin E2 production via serotonin pathways has been observed, indicating potential avenues for therapeutic intervention .

Summary of Biological Effects

The biological effects of this compound can be summarized as follows:

- Agonistic Activity : Acts as a full agonist at the 5-HT3 receptor and potent ligand for the 5-HT6 receptor.

- Ion Channel Modulation : Induces inward ion currents in neuronal cells.

- Potential Therapeutic Applications : Investigated for roles in neuropharmacology and cancer treatment.

Eigenschaften

IUPAC Name |

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;/h2-3,6,13-14H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVRHQPXSBWLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845861-49-6 | |

| Record name | 2-Methylserotonin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-5-hydroxytryptamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DHM9Z9BHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.